molecular formula C11H11FN2O B12067795 (3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol

(3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol

Cat. No.: B12067795
M. Wt: 206.22 g/mol
InChI Key: TVGKGYYAYHCSEL-UHFFFAOYSA-N
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Description

(3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol is a versatile chemical building block designed for medicinal chemistry and drug discovery research. This compound features a benzyl alcohol scaffold strategically functionalized with a 4-methylimidazole ring and a fluorine atom. The imidazole moiety is a privileged structure in drug design, known for its ability to engage in key hydrogen bonding and coordinate with metalloenzymes, frequently appearing in FDA-approved drugs and investigational compounds targeting a range of proteins . The incorporation of a fluorine atom at the 3-position of the phenyl ring is a common bioisostere strategy to modulate a compound's lipophilicity, metabolic stability, and membrane permeability, thereby fine-tuning its pharmacokinetic profile. The hydroxymethyl group serves as a flexible handle for further synthetic elaboration, allowing researchers to conjugate this scaffold to other pharmacophores via esterification or etherification, or to incorporate it into more complex molecular architectures such as chalcone hybrids, which are explored for their topoisomerase inhibition potential . This specific combination of structural features makes (3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol a highly valuable intermediate for the synthesis of potential bioactive molecules. Its structure aligns with the design of ligands targeting kinase and other enzymes, providing researchers with a critical starting point for developing novel inhibitors and chemical probes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-fluoro-4-(4-methylimidazol-1-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O/c1-8-5-14(7-13-8)11-3-2-9(6-15)4-10(11)12/h2-5,7,15H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGKGYYAYHCSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation

The aldehyde intermediate is reduced to the primary alcohol using palladium on carbon (Pd/C) under hydrogen gas (H2). This method offers high selectivity and avoids over-reduction byproducts.

Typical protocol :

  • Catalyst : 5–10% Pd/C (0.1–0.5 equiv)

  • Solvent : Methanol or ethanol

  • Pressure : 1–3 atm H2

  • Temperature : 25–50°C

  • Yield : 85–90%

Borohydride Reduction

Alternatively, sodium borohydride (NaBH4) in methanol reduces the aldehyde at ambient temperatures. This method is faster but requires careful pH control to prevent side reactions.

Procedure :

  • Reducing agent : NaBH4 (1.2–2.0 equiv)

  • Solvent : Methanol

  • Temperature : 20–25°C

  • Yield : 80–85%

Comparative Analysis of Methodologies

Method Conditions Yield Purity Advantages Limitations
NaH/NMP substitution70–130°C, 12–16 h80%>95%High regioselectivity, scalableRequires anhydrous conditions
K2CO3/DMF substitutionReflux, 8–10 h75%90%Mild base, cost-effectiveLonger reaction time
Pd/C hydrogenationH2 (1–3 atm), MeOH, 25–50°C90%>98%Clean reduction, no byproductsRequires specialized equipment
NaBH4 reductionMeOH, 20–25°C, 1–2 h85%92%Rapid, simple workuppH sensitivity

Optimization Challenges and Solutions

Solvent Selection

  • NMP vs. DMF : NMP’s higher boiling point (202°C) allows reactions at elevated temperatures without solvent loss, improving substitution kinetics. DMF, while cheaper, may require longer reflux times.

Purification Strategies

  • Recrystallization : Heptane or methanol/water mixtures effectively remove unreacted imidazole and inorganic salts.

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients resolves aldehyde and alcohol intermediates when purity >99% is required.

Scalability and Industrial Relevance

The NaH/NMP method (Patent CA2833394C) is industrially viable due to its high yield and compatibility with continuous flow systems. Pilot-scale batches (10–50 kg) achieve consistent purity by recrystallizing intermediates before reduction. In contrast, borohydride reduction suits small-scale laboratory synthesis due to its simplicity .

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be further reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: (3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)ketone

    Reduction: (3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)methane

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis
The compound serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical modifications, making it valuable in the development of new materials and chemical processes.

Intermediate for Pharmaceutical Compounds
As an intermediate, (3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol can be used in the synthesis of biologically active compounds. For instance, it plays a role in creating substituted pyrimidinylamino-benzamides, which have demonstrated efficacy against certain neoplastic diseases such as leukemia .

Biological Applications

Antimicrobial Properties
Research indicates that compounds containing imidazole moieties, such as (3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol, exhibit antimicrobial activities. This property is attributed to their ability to interact with biological membranes and enzymes, potentially disrupting microbial growth.

Anticancer Activity
The compound has been investigated for its anticancer properties. In preclinical studies, derivatives of imidazole-based compounds have shown promise in inhibiting cancer cell proliferation. The fluorinated phenyl group enhances binding affinity to specific molecular targets involved in cancer progression .

Medicinal Chemistry

Therapeutic Potential
Due to its unique chemical structure, (3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol is explored as a potential therapeutic agent. Its mechanism of action involves modulation of enzyme activity and receptor interactions, which can lead to various biological effects beneficial in treating diseases.

Case Studies
Several studies have highlighted the therapeutic potential of similar compounds:

  • A study on imidazole derivatives showed enhanced metabolic stability and bioavailability, resulting in improved efficacy as 5-lipoxygenase inhibitors, which are relevant in inflammatory conditions .
  • Another investigation into the structure-activity relationships of imidazole-containing compounds revealed significant variations in potency based on structural modifications, emphasizing the importance of the imidazole ring in drug design .

Data Summary

Application AreaDescriptionExample Uses
Chemical SynthesisBuilding block for complex organic moleculesSynthesis of pharmaceutical intermediates
Biological ActivityAntimicrobial and anticancer propertiesInhibition of microbial growth
Medicinal ChemistryPotential therapeutic agent with enzyme modulation capabilitiesTreatment of neoplastic diseases

Mechanism of Action

The mechanism of action of (3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The imidazole ring can act as a ligand for metal ions, while the fluorine atom can participate in unique interactions due to its electronegativity.

Comparison with Similar Compounds

(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol

  • Structural Difference : Methoxy (-OCH3) replaces fluorine at the 3-position.
  • Key Properties :
    • Molecular Formula: C12H14N2O2 vs. C11H11FN2O (target compound).
    • Molecular Weight: 218.25 vs. 206.22 (target).
    • Impact: The methoxy group increases electron density on the phenyl ring, enhancing solubility in polar solvents compared to the electron-withdrawing fluoro group. This substitution may alter metabolic stability and binding affinity in biological systems .

3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)aniline

  • Structural Difference : Aniline (-NH2) replaces the hydroxymethyl group.
  • Key Properties :
    • Reactivity: The amine group enables participation in diazotization or amide bond formation, unlike the alcohol group in the target compound.
    • Applications: Primarily used as a building block in kinase inhibitor synthesis, highlighting the role of functional groups in directing biological activity .

[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol

  • Structural Difference : Imidazole is attached via a methylene (-CH2-) bridge instead of directly to the phenyl ring.
  • Key Properties: Molecular Weight: 188.23 vs. 206.22 (target).

Heterocycle and Substituent Modifications

(4-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)phenyl)methanol

  • Structural Difference : Trifluoromethyl (-CF3) replaces the methyl group on the imidazole.
  • Key Properties :
    • Electronic Effects: The -CF3 group is strongly electron-withdrawing, reducing the basicity of the imidazole nitrogen and increasing resistance to oxidative degradation.
    • Applications: Such modifications are common in antiviral and anticancer agents due to enhanced metabolic stability .

[3-Fluoro-4-(piperidin-1-yl)phenyl]methanol

  • Structural Difference : Piperidine (a six-membered amine ring) replaces the imidazole.
  • Key Properties :
    • Basicity: Piperidine is more basic than imidazole, altering solubility and interaction with biological targets.
    • Molecular Weight: 209.26 vs. 206.22 (target).
    • Applications: Piperidine derivatives are prevalent in CNS-targeting drugs, suggesting divergent therapeutic uses compared to imidazole-containing analogs .

Functional Group Reactivity

1-(4-(4-Methyl-1H-imidazol-1-yl)phenyl)ethanone

  • Structural Difference : Ketone (-COCH3) replaces the hydroxymethyl group.
  • Key Properties :
    • Reactivity: The ketone is prone to nucleophilic addition (e.g., Grignard reactions), whereas the alcohol group may undergo oxidation to a carboxylic acid.
    • Molecular Weight: 250.29 vs. 206.22 (target).
    • Applications: Ketones serve as intermediates in heterocyclic expansions, underscoring the importance of functional group choice in synthesis .

Biological Activity

The compound (3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol is a significant derivative in medicinal chemistry, particularly due to its structural features that suggest potential biological activity. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanism of action, and therapeutic potential, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C11H12FN3O\text{C}_{11}\text{H}_{12}\text{FN}_{3}\text{O}

This structure includes a fluoro-substituted phenyl ring attached to a methanol group and an imidazole moiety, which is known for its biological significance in various pharmacological applications.

Biological Activity Overview

The biological activities of (3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol can be categorized into several key areas:

1. Antiviral Activity

Recent studies have indicated that imidazole derivatives exhibit antiviral properties. For instance, compounds similar to (3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol have shown promising results against influenza A (H1N1) and Coxsackie B3 viruses, suggesting a potential role in antiviral therapy .

2. Anticancer Potential

Research has demonstrated that imidazole-containing compounds can inhibit cell proliferation and protein kinase activity, which are crucial in cancer progression. The compound's structural features allow it to interact with ATP-binding sites in kinases, making it a candidate for further development as an anticancer agent .

3. Antimicrobial Activity

Imidazole derivatives are known for their broad-spectrum antimicrobial properties. Preliminary studies have shown that related compounds possess significant antibacterial and antifungal activities, indicating that (3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol may also exhibit similar effects .

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : The imidazole ring can chelate metal ions, affecting enzyme function critical in viral replication and cancer cell survival.
  • Disruption of Cellular Processes : By modulating protein kinase pathways, the compound may interfere with signaling cascades that promote cell growth and division.

Case Studies and Research Findings

Several key studies have explored the biological activity of imidazole derivatives:

StudyFocusFindings
AntiviralDemonstrated efficacy against H1N1 virus with promising IC50 values.
AnticancerIdentified as a potent inhibitor of protein kinases; reduced cell viability in cancer cell lines.
AntimicrobialShowed broad-spectrum activity against various bacterial strains with MIC values below 20 µg/mL.

Synthesis Methods

The synthesis of (3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol typically involves:

  • Nucleophilic Substitution : Utilizing fluorinated precursors to introduce the imidazole moiety.
  • Refluxing Conditions : Conducting reactions under controlled temperatures to ensure optimal yields.

Q & A

Q. What synthetic routes are commonly employed to prepare (3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with halogenated aromatic precursors. For example, fluorinated benzaldehyde derivatives may undergo nucleophilic substitution with 4-methylimidazole, followed by reduction of the aldehyde group to a methanol moiety. Key steps include:

  • Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are used for coupling reactions, as seen in analogous imidazole-phenyl derivatives .
  • Solvent Optimization : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency, while methanol/water mixtures are used for reductions .
  • Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane is standard. Purity is confirmed via HPLC (>95%) .

Q. What spectroscopic and crystallographic techniques validate the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., fluorine-induced deshielding at ~7.2 ppm for aromatic protons) and confirm the imidazole linkage .
  • X-ray Crystallography : Single-crystal studies resolve spatial arrangements, such as dihedral angles between the imidazole and fluorophenyl rings (e.g., 45–60° in related structures) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 261.087) .

Q. What in vitro models are used to assess its biological activity?

Methodological Answer:

  • Antifungal Assays : MIC (Minimum Inhibitory Concentration) testing against Candida albicans and Aspergillus fumigatus in Sabouraud dextrose broth .
  • Enzyme Inhibition : Fluorescence-based assays for cytochrome P450 or kinase inhibition, with IC₅₀ values calculated using nonlinear regression .

Advanced Research Questions

Q. How does the fluorine substituent influence electronic properties and binding interactions?

Methodological Answer:

  • Computational Analysis : Density Functional Theory (DFT) calculates electron-withdrawing effects of fluorine, increasing the electrophilicity of the phenyl ring. This enhances hydrogen-bonding with target proteins (e.g., fungal CYP51) .
  • SAR Studies : Fluorine removal reduces antifungal activity by 10-fold, as shown in analog comparisons .

Q. How can structural modifications improve metabolic stability without compromising potency?

Methodological Answer:

  • Prodrug Design : Esterification of the methanol group (e.g., acetyl or pivaloyl esters) increases lipophilicity and plasma half-life. Hydrolysis rates are measured via LC-MS in simulated gastric fluid .
  • Isotope Labeling : 19F^{19}F-NMR tracks metabolic degradation pathways in hepatocyte microsomes .

Q. What advanced analytical methods resolve impurities or degradation products?

Methodological Answer:

  • LC-MS/MS : Identifies trace impurities (e.g., defluorinated byproducts) using MRM (Multiple Reaction Monitoring) modes .
  • Stability Studies : Forced degradation under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions, followed by HPLC-DAD quantification .

Q. How do computational docking studies predict target engagement?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : AutoDock Vina or Schrödinger Suite models binding to human kinases (e.g., BCR-ABL1). The imidazole nitrogen forms a key salt bridge with Asp381, while fluorine stabilizes π-π stacking .
  • Free Energy Calculations : MM-GBSA estimates binding affinities (ΔG ~ -8.5 kcal/mol for top poses) .

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